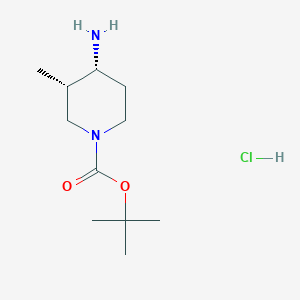![molecular formula C13H12N2O B2508807 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile CAS No. 267900-10-7](/img/structure/B2508807.png)
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile typically involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
4-Methoxy-2,5-dimethylbenzaldehyde+MalononitrilePiperidinethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters.
化学反応の分析
Types of Reactions
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-Methoxy-2,5-dimethylbenzoic acid.
Reduction: 2-[(4-Methoxy-2,5-dimethylphenyl)methyl]propanediamine.
Substitution: 4-Methoxy-2,5-dimethyl-3-nitrobenzaldehyde (nitration product).
科学的研究の応用
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism by which 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s specific use and the biological context.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the nitrile groups and has different reactivity.
2,5-Dimethylbenzaldehyde: Similar aromatic structure but without the methoxy group.
Benzylidenemalononitrile: Similar nitrile functionality but lacks the methoxy and methyl groups.
Uniqueness
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile is unique due to the combination of its methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
特性
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-5-13(16-3)10(2)4-12(9)6-11(7-14)8-15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIXICUTBVAFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2508729.png)


![5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2508735.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

